

Synthesis of N-Cyclopropylpyrrolidin-3-amine: An Experimental Protocol

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Compound of Interest

Compound Name: *N-Cyclopropylpyrrolidin-3-amine*

Cat. No.: *B164219*

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This document provides a detailed experimental protocol for the synthesis of **N-Cyclopropylpyrrolidin-3-amine**, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reductive amination of a protected pyrrolidinone derivative, followed by a deprotection step to yield the final product.

I. Synthesis Overview

The synthesis of **N-Cyclopropylpyrrolidin-3-amine** is efficiently achieved through a two-step reaction sequence. The first step involves the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This reaction forms the N-Boc protected intermediate, tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate. The subsequent step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to afford the desired **N-Cyclopropylpyrrolidin-3-amine**.

II. Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

This procedure details the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

- tert-Butyl 3-oxopyrrolidine-1-carboxylate
- Cyclopropylamine
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM), anhydrous
- Acetic acid, glacial
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen source for inert atmosphere
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopropylamine (1.2 eq) and glacial acetic acid (1.2 eq).
- Stir the resulting mixture at room temperature for 1 hour.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

- Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x volumes).
- Combine the organic layers and wash with brine.
- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.

Step 2: Synthesis of N-Cyclopropylpyrrolidin-3-amine

This procedure describes the removal of the Boc protecting group from tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate to yield the final product.

Materials:

- tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
- 4M Hydrochloric acid (HCl) in 1,4-dioxane
- Methanol (MeOH)
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar

- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- Dissolve tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of methanol.
- To this solution, add 4M HCl in 1,4-dioxane (excess, e.g., 10 eq).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
- Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
- Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **N-Cyclopropylpyrrolidin-3-amine** dihydrochloride.

III. Quantitative Data

Step	Reactant 1	Reactant 2	Product	Yield (%)	Purity (%)
1	tert-Butyl 3-oxopyrrolidine-1-carboxylate	Cyclopropylamine	tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate	75-85	>95
2	tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate	4M HCl in dioxane	N-Cyclopropylpyrrolidin-3-amine dihydrochloride	>90	>98

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and purification efficiency.

IV. Experimental Workflow and Signaling Pathway Diagrams



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Caption: Synthetic workflow for **N-Cyclopropylpyrrolidin-3-amine**.

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